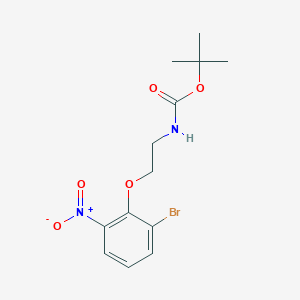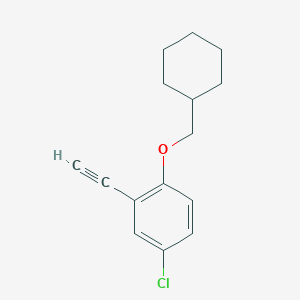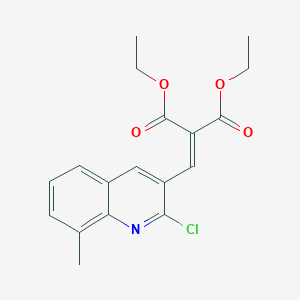
2-Chloro-8-methyl-3-(2,2-diethoxycarbonyl)vinylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-8-methyl-3-(2,2-diethoxycarbonyl)vinylquinoline typically involves multi-step organic reactions. One common method includes the reaction of 8-methylquinoline with chloroacetyl chloride to introduce the chloro group at the 2-position. This is followed by a reaction with diethyl oxalate to form the diethoxycarbonyl group at the 3-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields .
化学反応の分析
Types of Reactions
2-Chloro-8-methyl-3-(2,2-diethoxycarbonyl)vinylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 2-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The methyl group at the 8-position can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The diethoxycarbonyl group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 2-amino-8-methyl-3-(2,2-diethoxycarbonyl)vinylquinoline.
Oxidation: Formation of 8-formyl-2-chloro-3-(2,2-diethoxycarbonyl)vinylquinoline.
Reduction: Formation of 3-(2,2-diethoxycarbonyl)vinylquinoline-2-ol.
科学的研究の応用
2-Chloro-8-methyl-3-(2,2-diethoxycarbonyl)vinylquinoline has several applications in scientific research:
作用機序
The mechanism of action of 2-Chloro-8-methyl-3-(2,2-diethoxycarbonyl)vinylquinoline involves its interaction with various molecular targets. The chloro and diethoxycarbonyl groups allow it to form strong interactions with enzymes and receptors, potentially inhibiting their activity . The quinoline core can intercalate with DNA, disrupting its function and leading to antimicrobial effects .
類似化合物との比較
Similar Compounds
2-Chloroquinoline: Lacks the methyl and diethoxycarbonyl groups, making it less versatile in chemical reactions.
8-Methylquinoline: Lacks the chloro and diethoxycarbonyl groups, reducing its potential as a building block.
3-(2,2-Diethoxycarbonyl)vinylquinoline: Lacks the chloro group, affecting its reactivity in substitution reactions.
特性
CAS番号 |
1031928-59-2 |
|---|---|
分子式 |
C18H18ClNO4 |
分子量 |
347.8 g/mol |
IUPAC名 |
diethyl 2-[(2-chloro-8-methylquinolin-3-yl)methylidene]propanedioate |
InChI |
InChI=1S/C18H18ClNO4/c1-4-23-17(21)14(18(22)24-5-2)10-13-9-12-8-6-7-11(3)15(12)20-16(13)19/h6-10H,4-5H2,1-3H3 |
InChIキー |
OGRBJQUSGGEXAZ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(=CC1=CC2=CC=CC(=C2N=C1Cl)C)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



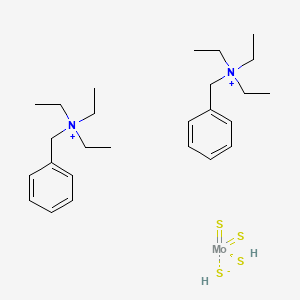
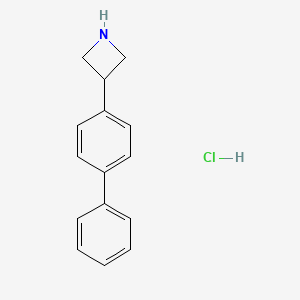
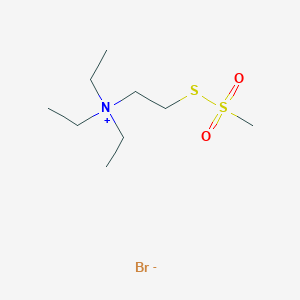
![2-[4-(3-Azetidinyl)phenyl]pyridine Hydrochloride](/img/structure/B15338494.png)
![[(3aS,6S)-6,7-dimethoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methanol](/img/structure/B15338519.png)
![2-Chloro-6,6-dimethyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyridazino[3,4-b][1,4]oxazine](/img/structure/B15338529.png)
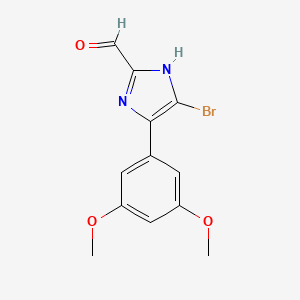
![[2-Fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methyl-carbamic acid tert-butyl ester](/img/structure/B15338545.png)

![N-Methyl-N-[(S)-pyrrolidine-3-carbonyl]-L-valine tert-Butyl Ester](/img/structure/B15338551.png)
![3-(Dimethylamino)-1-imidazo[1,2-a]pyridin-3-yl-2-propen-1-one](/img/structure/B15338558.png)
